
Solriamfetol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Clinical Applications
-
Narcolepsy :
- Solriamfetol has been shown to significantly improve wakefulness in patients with narcolepsy. In clinical trials, it demonstrated robust effects on the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS), indicating substantial reductions in sleepiness levels compared to placebo .
- The TONES trials, which included multiple phase III studies, established this compound's efficacy across various doses (75 mg, 150 mg, and 300 mg). Results indicated that a significant proportion of patients experienced improvements in their global impression of change .
-
Obstructive Sleep Apnea :
- Clinical studies have also validated this compound's effectiveness in treating EDS due to OSA. Patients receiving this compound showed significant improvements in objective and subjective measures of sleepiness, with effect sizes indicating clinically meaningful benefits .
- The SHARP study highlighted that this compound not only improved wakefulness but also cognitive function in patients with cognitive impairments associated with OSA .
Efficacy Data from Clinical Trials
The following table summarizes key efficacy data from pivotal trials involving this compound:
Study | Population | Dose | Primary Endpoint | Results |
---|---|---|---|---|
TONES 2 | Narcolepsy | 75 mg, 150 mg, 300 mg | MWT mean sleep latency | Significant improvement vs. placebo (P < 0.05) |
TONES 3 | OSA | 75 mg, 150 mg, 300 mg | ESS score change | Significant reduction in ESS scores (P < 0.0001) |
SHARP | OSA with cognitive impairment | 150 mg | DSST RBANS scores | Significant improvement vs. placebo (P = .009) |
Long-term Study | Narcolepsy/OSA | Varies | Maintenance of efficacy | Clinically meaningful improvements over 1 year |
Safety and Tolerability
This compound's safety profile was assessed through various clinical trials. Common adverse events included nausea, anxiety, headache, and insomnia. Serious adverse events were infrequent and typically not deemed related to the drug . The overall tolerability was consistent across studies, supporting its use as a long-term treatment option for EDS associated with narcolepsy and OSA.
Real-World Evidence
The SURWEY study provided insights into real-world outcomes following this compound initiation among patients with narcolepsy. The results indicated significant improvements in ESS scores after treatment initiation across different patient subgroups. Most patients reported positive changes in their condition as assessed by both physicians and themselves .
Mecanismo De Acción
El mecanismo exacto de acción de R-228060 no se comprende completamente. Se cree que actúa como un inhibidor de la recaptación de dopamina y norepinefrina . Esto significa que el compuesto aumenta los niveles de dopamina y norepinefrina en el cerebro al inhibir su recaptación en las neuronas. Estos neurotransmisores juegan un papel crucial en la regulación de la vigilia y la alerta .
Análisis Bioquímico
Biochemical Properties
Solriamfetol plays a crucial role in biochemical reactions by inhibiting the reuptake of dopamine and norepinephrine. It interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET) with low affinity, which results in increased levels of these neurotransmitters in the synaptic cleft . Additionally, this compound has been shown to exhibit agonist activity at the trace amine-associated receptor 1 (TAAR1), which may contribute to its wake-promoting effects .
Cellular Effects
This compound influences various types of cells and cellular processes, particularly those involved in the central nervous system. It enhances wakefulness by increasing the availability of dopamine and norepinephrine, which are critical for maintaining alertness and regulating sleep-wake cycles . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neurotransmitter transporters and receptors .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with DAT and NET, leading to the inhibition of dopamine and norepinephrine reuptake . This results in elevated levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and promoting wakefulness. Additionally, this compound’s agonist activity at TAAR1 further modulates monoamine transmission, contributing to its wake-promoting effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that the clinical benefits of this compound are maintained with longer-term treatment, with most adverse events being of mild to moderate severity . The compound’s stability and degradation profile have been evaluated using various analytical methods, ensuring its reliability in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively promotes wakefulness without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its biotransformation. The compound undergoes metabolism primarily through enzymatic processes, which may affect its pharmacokinetic properties and overall efficacy . Understanding these metabolic pathways is essential for optimizing this compound’s therapeutic use and minimizing potential side effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites within the central nervous system . The compound’s distribution profile is critical for its wake-promoting effects and overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a role in its activity and function, ensuring its precise action within the central nervous system . Understanding this compound’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Métodos De Preparación
La preparación de R-228060 implica múltiples rutas sintéticas. Uno de los métodos incluye la síntesis de las formas cristalinas CS1 y CS2 de R-228060 clorhidrato, que presentan buena estabilidad, alta solubilidad, altos puntos de fusión y baja higroscopicidad . El método de preparación es relativamente simple y adecuado para el desarrollo de fármacos . Otro método implica el uso de benzenopropanol, b-amino-, 1-carbamato, (bR)-clorhidrato como material de partida .
Análisis De Reacciones Químicas
R-228060 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, el compuesto puede oxidarse para formar óxidos correspondientes o reducirse para formar aminas .
Comparación Con Compuestos Similares
R-228060 es único en comparación con otros compuestos similares debido a su doble acción como inhibidor de la recaptación de dopamina y norepinefrina . Compuestos similares incluyen otros inhibidores de la recaptación de norepinefrina-dopamina como el metilfenidato y el modafinilo . R-228060 tiene una estructura química y un perfil farmacológico distintos que lo diferencian de estos compuestos .
Actividad Biológica
Solriamfetol, a novel wake-promoting agent, has garnered significant attention for its efficacy in treating excessive daytime sleepiness associated with conditions such as narcolepsy and obstructive sleep apnea (OSA). This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.
This compound functions primarily as a dopamine and norepinephrine reuptake inhibitor (DNRI) . Research indicates that it selectively inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is crucial for enhancing wakefulness and reducing sleepiness. Notably, this compound also exhibits agonist activity at trace amine-associated receptor 1 (TAAR1), which may further contribute to its wake-promoting effects .
Preclinical Studies
Preclinical studies have demonstrated that this compound does not increase locomotor activity in naive mice but inhibits locomotor activity in dopamine transporter (DAT) knockout mice. This suggests a unique pharmacological profile compared to traditional stimulants . The following table summarizes key findings from preclinical pharmacology studies:
Parameter | This compound | Traditional Stimulants |
---|---|---|
Dopamine Reuptake Inhibition | Yes | Yes |
Norepinephrine Reuptake Inhibition | Yes | Yes |
TAAR1 Agonist Activity | Yes | No |
Increase in Locomotor Activity | No | Yes |
Phase III Trials
Multiple phase III clinical trials have evaluated the efficacy of this compound in patients with excessive sleepiness due to narcolepsy and OSA. A pivotal 12-week study assessed this compound at doses of 75 mg, 150 mg, and 300 mg against placebo. Key findings include:
- Maintenance of Wakefulness Test (MWT): Significant improvements were observed across all doses compared to placebo, with least squares mean changes from baseline of 12.3 minutes for 300 mg and 9.8 minutes for 150 mg versus only 2.1 minutes for placebo (p < 0.0001) .
- Epworth Sleepiness Scale (ESS): The ESS scores improved significantly with this compound treatment; the change was -6.4 for the 300 mg group compared to -1.6 for placebo (p < 0.0001) .
The following table summarizes the results from a key phase III trial:
Dose (mg) | MWT Change (minutes) | ESS Change | PGI-C Improvement (%) |
---|---|---|---|
Placebo | 2.1 | -1.6 | 39.7 |
150 | 9.8 | -6.4 | 78.2 |
300 | 12.3 | -6.4 | 84.7 |
Safety Profile
This compound has been generally well-tolerated in clinical trials, with adverse events comparable to placebo groups. Common side effects include headache, nausea, and anxiety; however, serious adverse events were rare . Long-term studies indicate sustained efficacy without significant tolerance development over time .
Case Studies
Several case studies further illustrate the clinical application of this compound:
- Narcolepsy Patient Case: A patient with narcolepsy experienced significant improvements in daytime alertness and quality of life after initiating treatment with this compound at a dose of 150 mg daily.
- Obstructive Sleep Apnea Patient Case: In a cohort study involving patients with OSA, those treated with this compound reported enhanced wakefulness and reduced sleepiness during daily activities, leading to improved occupational performance.
Propiedades
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRAOBQFUDCSR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027926 | |
Record name | Solriamfetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor. | |
Record name | Solriamfetol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
178429-62-4 | |
Record name | (2R)-2-Amino-3-phenylpropyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178429-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solriamfetol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solriamfetol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solriamfetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLRIAMFETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.